5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine involves dissolving compound 3 (0.001 mol) and appropriate aromatic acid (0.001 mol) in phosphorus oxychloride and refluxing for 20 hours .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .Scientific Research Applications
Synthesis and Chemical Properties
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound of interest in various synthetic and medicinal chemistry research areas due to its structural complexity and potential biological activities. While direct references to this specific compound in research are limited, related compounds, particularly those involving benzothiophene and thiophene derivatives, have been synthesized and studied for their chemical properties and potential applications.
For instance, compounds derived from thiophene and benzothiophene cores have been synthesized, showcasing the versatility of these heterocycles in forming complex structures with potential for further functionalization and study within chemical and pharmaceutical research (Tang Li-jua, 2015). Such synthetic efforts are foundational for developing novel compounds with specific desired activities, including antimicrobial, antifungal, and potentially anticancer properties.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds containing benzothiophene and thiophene derivatives have been extensively studied. For example, new derivatives synthesized for these purposes have been shown to possess significant antibacterial and antifungal properties, underscoring the potential of such compounds in developing new antimicrobial agents (G. Naganagowda & A. Petsom, 2011). This area of research is particularly relevant given the ongoing need for new antibiotics and antifungals to combat resistant strains of bacteria and fungi.
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets by inhibiting the action of COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of prostaglandin production by the compound leads to a reduction in inflammation and pain . Some derivatives of the compound have been found to have significant anti-inflammatory and analgesic activities .
Safety and Hazards
When handling “5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, it’s important to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Biochemical Analysis
Biochemical Properties
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory effects . Additionally, the compound may interact with proteins involved in cell signaling, potentially altering cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . By altering this pathway, the compound can impact cell growth and survival. Furthermore, it may influence the expression of genes involved in inflammatory responses, thereby modulating the cellular inflammatory state.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with COX enzymes involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory properties. Additionally, the compound may activate or inhibit transcription factors, leading to changes in gene expression that further influence cellular functions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects, including gastrointestinal irritation and potential toxicity to liver and kidney tissues . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s impact on metabolic flux and metabolite levels can influence its overall pharmacokinetic profile.
properties
IUPAC Name |
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7-9(5-6)19-12(15-7)16-11(17)8-3-4-10(14)18-8/h1-5H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILIPPMGXCVTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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